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For Researchers, Scientists, and Drug Development Professionals

Introduction
Diethylmethoxyborane (DEMB) is a versatile and highly valuable organoboron reagent in

modern organic synthesis. Its unique reactivity profile, stemming from the interplay of the

methoxy and ethyl groups on the boron center, makes it an indispensable tool for a variety of

chemical transformations. This guide provides an in-depth overview of the core chemistry of

DEMB, including its synthesis, key reactions, and applications, with a particular focus on

detailed experimental protocols and quantitative data to support researchers in their practical

work.

Core Properties of Diethylmethoxyborane
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Property Value Reference

CAS Number 7397-46-8 [1]

Molecular Formula (C₂H₅)₂BOCH₃ [1]

Molecular Weight 99.97 g/mol [2]

Appearance
Colorless to yellowish

transparent pyrophoric liquid
[1]

Density 0.761 g/mL at 25 °C [1]

Boiling Point 89-90 °C

Refractive Index n20/D 1.387 [2]

Flash Point -9 °C [1]

Synthesis of Diethylmethoxyborane
The synthesis of Diethylmethoxyborane can be achieved through a Grignard reaction

followed by treatment with methanol. The following protocol is adapted from a patented

method, offering a reliable route to this reagent.[3]

Experimental Protocol: Synthesis of
Diethylmethoxyborane[3]
Materials:

Magnesium turnings

Boron trifluoride diethyl etherate (BF₃·OEt₂)

Bromoethane

Methanol

Anhydrous diethyl ether (or other suitable ether solvent like THF, tert-butyl ether, or n-butyl

ether)
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Triethylamine (stabilizer)

Nitrogen gas (for inert atmosphere)

Procedure:

Grignard Reagent Formation and Transmetalation:

To a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser,

and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (e.g., 30 g).

Add anhydrous diethyl ether (e.g., 300 ml) and boron trifluoride diethyl etherate (e.g., 34.5

g).

Prepare a solution of bromoethane (e.g., 119 g) in anhydrous diethyl ether (e.g., 150 ml)

and add it to the dropping funnel.

Initiate the Grignard reaction by adding a small portion of the bromoethane solution to the

magnesium suspension. Gentle heating (to approximately 32 °C) may be required to start

the reaction.

Once the reaction has initiated (as evidenced by cloudiness and/or gentle reflux), add the

remaining bromoethane solution dropwise at a rate that maintains a gentle reflux (reaction

temperature maintained between 28-38 °C).

After the addition is complete, continue stirring at this temperature for 1 hour to ensure

complete formation of the Grignard reagent and its reaction with BF₃·OEt₂ to form

triethylborane.

Reaction with Methanol:

Cool the reaction mixture to 25 °C.

Prepare a solution of methanol (e.g., 8 g) in anhydrous diethyl ether (e.g., 50 ml) and add

it to the dropping funnel.

Add the methanol solution dropwise to the reaction mixture, maintaining the temperature

between 25-30 °C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After the addition is complete, continue stirring at this temperature for 30 minutes.

Stabilization and Work-up:

Add triethylamine (e.g., 23 g) dropwise to the reaction mixture. Continue stirring for an

additional 30 minutes.

Transfer the reaction mixture to a sealed flask and cool to -4 to -6 °C for 12 hours to

precipitate solid byproducts.

Filter the cold solution under an inert atmosphere to remove the solids, yielding a solution

of diethylmethoxyborane in the ether solvent.

Mg

Ethylmagnesium Bromide (EtMgBr)

 in Ether

Bromoethane (EtBr)  in Ether

BF₃·OEt₂

Triethylborane (Et₃B)

 Transmetalation

Methanol (MeOH)

Diethylmethoxyborane (Et₂BOMe)
 Substitution

 Transmetalation

 Substitution
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Caption: Synthesis of Diethylmethoxyborane.

Key Applications and Experimental Protocols
Diastereoselective Reduction of β-Hydroxy Ketones
(Narasaka-Prasad Reduction)
A cornerstone application of Diethylmethoxyborane is in the Narasaka-Prasad reduction,

which facilitates the highly diastereoselective synthesis of syn-1,3-diols from β-hydroxy

ketones.[4] The reaction proceeds through a six-membered boron chelate, which directs the

intermolecular hydride delivery from a reducing agent, typically sodium borohydride (NaBH₄), to

the less hindered face of the carbonyl group.[4]
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Materials:

β-Hydroxy ketone

Diethylmethoxyborane (DEMB)

Sodium borohydride (NaBH₄)

Anhydrous solvent (e.g., THF, Methanol)

Acetic acid (for work-up)

Procedure:

Chelation:

Dissolve the β-hydroxy ketone in a mixture of anhydrous THF and methanol (e.g., 4:1 v/v)

under a nitrogen atmosphere and cool the solution to -78 °C.

Add Diethylmethoxyborane (typically 1.1-1.5 equivalents) dropwise to the solution.

Stir the mixture at -78 °C for a specified time (e.g., 30 minutes to 1 hour) to allow for the

formation of the boron chelate.

Reduction:

Add sodium borohydride (typically 1.5-2.0 equivalents) portion-wise to the reaction

mixture, ensuring the temperature remains at -78 °C.

Stir the reaction at -78 °C until the starting material is consumed (monitoring by TLC).

Work-up:

Quench the reaction by the slow addition of acetic acid.

Allow the mixture to warm to room temperature.

Remove the solvents under reduced pressure.
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The residue can be further purified by standard methods such as column chromatography

to isolate the syn-1,3-diol.

Substrate (β-
Hydroxy Ketone)

Product (syn-1,3-
diol)

Diastereomeric
Ratio (syn:anti)

Yield (%)

1-Hydroxy-1-phenyl-3-

butanone

1-Phenyl-1,3-

butanediol
>99:1 85

5-Hydroxy-3-

heptanone
3,5-Heptanediol 98:2 92

3-Hydroxy-1,3-

diphenyl-1-propanone

1,3-Diphenyl-1,3-

propanediol
>99:1 88

4-Hydroxy-2-

pentanone
2,4-Pentanediol 95:5 90

Note: The data presented is a compilation of representative examples from the literature and

may vary based on specific reaction conditions.

β-Hydroxy Ketone Six-membered Boron Chelate

 + Et₂BOMe
- MeOH

Et₂BOMe

NaBH₄

syn-1,3-Diol

 + NaBH₄

(Hydride Attack)
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Caption: Narasaka-Prasad Reduction Pathway.
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Intermediate in Suzuki-Miyaura Cross-Coupling
Reactions
Diethylmethoxyborane serves as a valuable precursor for the synthesis of boronic acid

esters, which are key intermediates in Suzuki-Miyaura cross-coupling reactions.[5] The

methoxy group can be readily displaced by an aryl or vinyl group from an organolithium or

Grignard reagent to form a new organoborane, which can then participate in palladium-

catalyzed cross-coupling.[1]

Materials:

Aryl halide (e.g., bromobenzene)

n-Butyllithium or Magnesium

Diethylmethoxyborane (DEMB)

Aryl or vinyl halide/triflate for coupling

Palladium catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., Na₂CO₃, K₂CO₃)

Solvent (e.g., THF, Toluene, Water)

Procedure:

Part A: Synthesis of Diethyl(aryl)borane

Generation of Organometallic Reagent:

In a flame-dried flask under a nitrogen atmosphere, dissolve the aryl halide (e.g.,

bromobenzene) in anhydrous THF.

Cool the solution to -78 °C and add n-butyllithium dropwise to generate the aryllithium

reagent. Alternatively, react the aryl halide with magnesium to form the Grignard reagent.

Reaction with DEMB:
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To the freshly prepared organometallic reagent at -78 °C, add a solution of

Diethylmethoxyborane in THF dropwise.

Allow the reaction to slowly warm to room temperature and stir for several hours. The

resulting solution contains the diethyl(aryl)borane.

Part B: Suzuki-Miyaura Cross-Coupling

Reaction Setup:

To a separate flask, add the palladium catalyst, the base, and the second coupling partner

(aryl or vinyl halide/triflate).

Add a suitable solvent system (e.g., toluene/water).

Coupling:

Add the solution of the diethyl(aryl)borane prepared in Part A to the reaction mixture.

Heat the reaction mixture under a nitrogen atmosphere (typically 80-100 °C) until the

starting materials are consumed (monitoring by GC or LC-MS).

Work-up:

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g.,

ethyl acetate).

Wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography to obtain the biaryl or vinylated arene.
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Arylborane
Precursor

Coupling Partner Product Yield (%)

Diethyl(phenyl)borane 4-Bromotoluene 4-Methylbiphenyl 92

Diethyl(2-

thienyl)borane
1-Iodonaphthalene

1-(2-

Thienyl)naphthalene
85

Diethyl(vinyl)borane 4-Iodoanisole 4-Methoxystyrene 88

Note: The data presented is a compilation of representative examples from the literature and

may vary based on specific reaction conditions.

Arylborane Preparation

Suzuki-Miyaura Coupling

Aryl Halide (Ar-X)

Diethyl(aryl)borane (Ar-BEt₂)

+ RLi

n-BuLi or Mg Et₂BOMe

Ar-BEt₂

Biaryl (Ar-Ar')

Coupling Partner (Ar'-X') Pd Catalyst Base
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Caption: Suzuki-Miyaura Coupling Workflow.
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Conclusion
Diethylmethoxyborane is a powerful and versatile reagent with significant applications in

modern organic synthesis. Its utility in the diastereoselective reduction of β-hydroxy ketones

and as a precursor in Suzuki-Miyaura cross-coupling reactions highlights its importance in the

construction of complex molecular architectures. The detailed experimental protocols and

quantitative data provided in this guide are intended to serve as a valuable resource for

researchers, enabling the effective application of Diethylmethoxyborane chemistry in their

synthetic endeavors, particularly in the fields of natural product synthesis and drug discovery.

The continued exploration of its reactivity is expected to unveil even more innovative

applications in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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